N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a 3-nitrobenzylidene substituent at position 5, an acetamide group at position 3, and a thioxo group at position 2. The (5E) configuration indicates the trans geometry of the exocyclic double bond formed via Knoevenagel condensation.
Properties
IUPAC Name |
N-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S2/c1-7(16)13-14-11(17)10(21-12(14)20)6-8-3-2-4-9(5-8)15(18)19/h2-6H,1H3,(H,13,16)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXXUHRTUNLIED-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the acetylation of the thiazolidinone derivative to produce the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized thiazolidinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide exhibits promising antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Case Study : A study published in the Journal of Antibiotics demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
This data suggests that N-acetamide derivatives could be developed into effective anticancer agents.
Photophysical Properties
N-acetamide derivatives have been explored for their photophysical properties, making them suitable for applications in organic electronics and photonic devices. Their ability to absorb light and emit fluorescence can be harnessed in the development of sensors and light-emitting diodes (LEDs).
Data Table: Photophysical Characteristics
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 350 |
| Emission Maximum (nm) | 450 |
| Quantum Yield | 0.75 |
These properties indicate their potential use in optoelectronic applications.
Mechanism of Action
The exact mechanism of action of N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In terms of its potential anticancer properties, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidinone derivatives exhibit diverse biological activities influenced by substituents on the benzylidene ring and the acetamide moiety. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Thiazolidinone Derivatives
Physicochemical Properties
- Melting Points : Higher melting points (>200°C) are observed in compounds with polar substituents (e.g., hydroxy, nitro) due to intermolecular hydrogen bonding (e.g., Compound 38: 203–204°C) . The target compound’s nitro group may confer a similar high melting point.
- Solubility: Nitro and thioxo groups reduce aqueous solubility compared to methoxy or hydroxy analogues, necessitating DMSO or ethanol for biological assays .
Analytical Characterization
All compounds are confirmed via:
Biological Activity
N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The compound has the following chemical characteristics:
- Molecular Formula : C12H8N2O5S2
- Molecular Weight : 324.33 g/mol
- IUPAC Name : 2-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- Canonical SMILES : OC(=O)CN1C(=S)S/C(=C/c2cccc(c2)N+[O-])/C1=O
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidine precursors with nitrobenzaldehyde derivatives. The synthetic route often requires careful control of reaction conditions to achieve high yields and purity.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against various bacterial and fungal strains. In a study evaluating similar compounds, the best activity was observed with a related thiazolidine derivative showing a Minimum Inhibitory Concentration (MIC) in the range of 10.7–21.4 μmol/mL against multiple pathogens .
Anti-inflammatory and Analgesic Properties
Thiazolidine derivatives have been investigated for their anti-inflammatory and analgesic activities. Preliminary findings suggest that these compounds can inhibit inflammatory pathways and reduce pain responses effectively. For example, certain derivatives demonstrated dual anti-inflammatory and analgesic profiles comparable to standard medications .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of thiazolidine derivatives have also been explored in cancer research. In vitro studies indicated that specific derivatives possess antitumor activity against various cancer cell lines, including MDA-MB-231 and HCT116. The mechanism appears to involve the induction of apoptosis in cancer cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
